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Introduction
In the landscape of medicinal chemistry, the pyridine ring system stands as a cornerstone

scaffold, present in a multitude of approved therapeutic agents. Its hydrochloride salt, 5-
Amino-2-pyridinol hydrochloride (CAS No. 117865-72-2), represents a particularly intriguing,

yet underexplored, building block for drug discovery professionals. This guide provides a

comprehensive technical overview of this compound, moving beyond basic properties to

explore its synthetic rationale, potential applications grounded in the proven utility of the

aminopyridinol core, and a practical framework for its integration into screening campaigns.

The core structure of this molecule exists in a tautomeric equilibrium between the 5-amino-2-

hydroxypyridine and the 5-amino-1,2-dihydropyridin-2-one forms. This equilibrium is crucial as

it influences the molecule's hydrogen bonding capabilities and overall physicochemical

properties, making the pyridinone form generally favored under physiological conditions.[1] This

versatility makes it a valuable starting point for generating novel chemical entities.
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A clear understanding of the fundamental properties of 5-Amino-2-pyridinol hydrochloride is

the starting point for its application in research. These properties dictate its solubility, stability,

and handling requirements.

Property Value Source(s)

CAS Number 117865-72-2 [2][3][4]

Molecular Formula C₅H₇ClN₂O [2][3]

Molecular Weight 146.57 g/mol [2][4]

Appearance Light brown to brown solid [3]

Melting Point 220 °C (with decomposition) [3]

IUPAC Name
5-amino-1,2-dihydropyridin-2-

one hydrochloride
[2]

Synonyms

5-Amino-2-hydroxypyridine

hydrochloride; 2-Hydroxy-5-

aminopyridine hydrochloride

[3][5]

Storage
Inert atmosphere, Room

Temperature
[3]

The tautomeric nature of the core scaffold is a key feature for molecular design. The pyridinol

form offers a phenolic hydroxyl group, while the pyridinone form presents a lactam. This duality

allows the molecule to act as both a hydrogen bond donor and acceptor in multiple ways, a

desirable characteristic for interacting with biological targets.

Caption: Tautomeric equilibrium between the hydroxypyridine and pyridinone forms.

Synthesis and Characterization
While specific synthetic routes for the hydrochloride salt (CAS 117865-72-2) are not widely

published in peer-reviewed literature, a logical and efficient pathway can be devised based on

established methods for analogous 2-amino-5-hydroxypyridines. A common strategy involves a

multi-step process starting from a readily available halogenated pyridine.[6][7]
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Proposed Synthetic Pathway
A feasible approach begins with 2-amino-5-bromopyridine, utilizing protection, substitution, and

deprotection steps. This method offers robust control over the introduction of functional groups.

[7]
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2-Amino-5-bromopyridine
(Starting Material)

Protection of Amino Group
(e.g., with 2,5-hexanedione)

Protected Intermediate
(5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine)

Nucleophilic Substitution
(Methoxylation with NaOMe)

Methoxy Intermediate
(5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine)

Deprotection of Amino Group
(e.g., with Hydroxylamine HCl)

2-Amino-5-methoxypyridine

Demethylation
(e.g., with H₂SO₄ or HBr)

5-Amino-2-pyridinol
(Free Base)

Salt Formation
(with HCl in suitable solvent)

5-Amino-2-pyridinol hydrochloride
(Final Product)

Click to download full resolution via product page

Caption: Proposed multi-step synthesis of 5-Amino-2-pyridinol hydrochloride.
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Step-by-Step Methodology Rationale
Amino Group Protection: The initial protection of the exocyclic amine on 2-amino-5-

bromopyridine is critical. This prevents side reactions in the subsequent nucleophilic

substitution step, ensuring regioselectivity. The formation of a dimethylpyrrole group is an

effective and reversible strategy.[7]

Nucleophilic Aromatic Substitution (SNAAr): The protected intermediate undergoes

methoxylation. The electron-withdrawing nature of the pyridine ring facilitates the

displacement of the bromide at the C5 position by a methoxide nucleophile.

Deprotection: The protecting group is removed to regenerate the free amine. This two-step

introduction of the hydroxyl group (via methoxy) is often more reliable than direct

hydroxylation.

Demethylation: The methoxy group is cleaved to yield the target pyridinol. Strong acids like

sulfuric acid or hydrobromic acid are typically employed for this ether cleavage.[7]

Hydrochloride Salt Formation: The final step involves treating the free base (5-Amino-2-

pyridinol) with hydrochloric acid in an appropriate solvent (e.g., isopropanol or ether) to

precipitate the stable, crystalline hydrochloride salt, which improves handling and shelf-life.

Analytical Characterization
To confirm the identity and purity of the synthesized compound, a standard battery of analytical

techniques would be employed:

NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure, confirm the positions of

the amino and hydroxyl groups, and verify the absence of starting materials.

Mass Spectrometry (MS): To confirm the molecular weight of the compound (146.57 for the

free base).

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H and O-H

stretches of the amine and hydroxyl groups, and the C=O stretch of the pyridinone tautomer.

Purity Analysis (HPLC): To determine the purity of the final product, which is typically

required to be >95% for use in biological screening.
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Potential Applications in Drug Discovery
While 5-Amino-2-pyridinol hydrochloride itself does not have extensively documented

biological activity, its core scaffold is a privileged structure in medicinal chemistry.[1] Its value

lies in its potential as a versatile building block and fragment for developing novel therapeutics.

The Aminopyridinone Scaffold as a Kinase Hinge-Binder
Many successful kinase inhibitors utilize a heterocyclic core that forms key hydrogen bonds

with the "hinge" region of the ATP-binding pocket. The aminopyridinone motif is an excellent

candidate for this role. The lactam moiety can act as a hydrogen bond donor and acceptor,

while the exocyclic amine can form an additional hydrogen bond, effectively anchoring the

molecule to the target. This three-point interaction can provide both high affinity and selectivity.

Fragment-Based Drug Discovery (FBDD)
With a low molecular weight (146.57 g/mol ), 5-Amino-2-pyridinol hydrochloride is an ideal

candidate for fragment-based screening. Its structural simplicity and rich chemical functionality

allow it to serve as an excellent starting point. Hits from a fragment screen can be elaborated

by adding substituents at the amino group or the pyridine ring to improve potency and

selectivity.

Precedent in Biologically Active Molecules
The broader class of substituted pyridinone and aminopyridine derivatives has demonstrated

significant and diverse biological activities, underscoring the potential of this core structure.

PCSK9 Inhibition: Recently, 4-amino-2-pyridone derivatives were identified as potent, orally

available small-molecule inhibitors of PCSK9 secretion.[8] These compounds increase the

expression of the LDL receptor, suggesting a therapeutic application in

hypercholesterolemia. The aminopyridone core was central to the observed activity.[8]

AMPA Receptor Antagonism: Perampanel, an approved anti-epileptic drug, is a 1,3,5-triaryl-

1H-pyridin-2-one derivative that acts as a noncompetitive AMPA receptor antagonist.[9] This

highlights the utility of the pyridinone scaffold in targeting central nervous system disorders.

General Pharmacological Relevance: Aminopyridines are considered safer alternatives to

anilines in drug design, as they have a reduced potential for oxidative metabolism to toxic
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species.[10] The pyridinone scaffold is also a known bioisostere for various other rings like

pyrimidines and phenols, allowing for scaffold hopping strategies in lead optimization.[1]

Experimental Protocol: Screening for Kinase
Inhibitory Activity
To translate the theoretical potential of 5-Amino-2-pyridinol hydrochloride into actionable

data, a robust screening protocol is required. The following workflow describes a self-validating

system for identifying and characterizing its potential as a kinase inhibitor.

Workflow Overview
This protocol employs a primary biochemical screen against a panel of kinases, followed by

dose-response validation and a cellular assay to confirm target engagement in a more

physiologically relevant context.
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Step 1: Primary Screen
- Compound: 5-Amino-2-pyridinol HCl

- Assay: In vitro kinase activity (e.g., ADP-Glo™)
- Concentration: Single high dose (e.g., 10 µM)

- Target: Panel of diverse kinases (e.g., TKs, CMGC)

Data Analysis
- Calculate % Inhibition vs. Controls

- Identify primary hits (e.g., >50% inhibition)

Select hits

Step 2: Dose-Response Validation
- Assay: Same as primary screen

- Concentration: 10-point serial dilution
- Target: Hits from primary screen

Select hits

Data Analysis
- Plot % Inhibition vs. [Compound]

- Calculate IC₅₀ values

Confirm potency

Step 3: Cellular Target Engagement
- Assay: NanoBRET™ Target Engagement Assay

- System: Cells expressing NanoLuc®-Kinase fusion
- Goal: Confirm binding to target in live cells

Confirm potency

Data Analysis
- Generate dose-response curve

- Calculate cellular IC₅₀ or Kᴅ

Validate in-cell activity

Hit Confirmation & SAR Progression
- Validated hit with biochemical and cellular activity

Validate in-cell activity

Click to download full resolution via product page

Caption: A robust workflow for screening and validating kinase inhibitor activity.
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Detailed Step-by-Step Methodology
Part 1: Primary Biochemical Screen (ADP-Glo™ Kinase Assay)

Compound Preparation: Prepare a 10 mM stock solution of 5-Amino-2-pyridinol
hydrochloride in 100% DMSO.

Assay Plate Preparation: In a 384-well plate, add 5 µL of kinase reaction buffer containing

the specific kinase and its peptide substrate.

Compound Addition: Add 50 nL of the 10 mM stock solution to the assay wells for a final

concentration of 10 µM. For controls, add 50 nL of DMSO (negative control) and 50 nL of a

known inhibitor (positive control).

Initiate Reaction: Add 5 µL of ATP solution to all wells to start the kinase reaction. Incubate at

room temperature for 1 hour.

Detect ATP Depletion:

Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining

ATP. Incubate for 40 minutes.

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a

luminescent signal via luciferase. Incubate for 30 minutes.

Data Acquisition: Read the luminescence on a plate reader.

Rationale: This single-point screen efficiently identifies potential interactions across a broad

kinase panel. A high concentration is used to maximize the chances of detecting even weak

binders, which can be optimized later. The ADP-Glo™ assay is a universal method

applicable to nearly any kinase.

Part 2: IC₅₀ Determination

Compound Preparation: Perform a serial dilution of the 10 mM stock solution in DMSO to

create a concentration gradient (e.g., from 100 µM to 1 nM).
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Assay Execution: Repeat the ADP-Glo™ assay as described above, but instead of a single

concentration, add 50 nL of each concentration from the serial dilution to the respective

wells.

Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO

control. Plot the percent inhibition against the logarithm of the compound concentration and

fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Rationale: This step quantifies the potency of the compound against the specific kinases

identified as hits in the primary screen. A precise IC₅₀ value is essential for comparing

compounds and making decisions about which hits to advance.

Part 3: Cellular Target Engagement (NanoBRET™ Assay)

Cell Preparation: Use a cell line engineered to stably express the kinase of interest as a

fusion protein with NanoLuc® luciferase. Plate these cells in a 96-well plate.

Compound Addition: Treat the cells with varying concentrations of 5-Amino-2-pyridinol
hydrochloride and incubate for 2 hours to allow for cell entry and target binding.

Tracer Addition: Add the fluorescent NanoBRET™ tracer, which also binds to the kinase's

ATP pocket, and incubate.

Signal Detection: Add the NanoLuc® substrate to generate bioluminescence. Read both the

donor (luciferase, ~460 nm) and acceptor (tracer, >600 nm) emission wavelengths.

Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A

decrease in this ratio indicates that the test compound is displacing the fluorescent tracer

from the kinase, confirming target engagement. Plot the ratio against compound

concentration to determine a cellular IC₅₀.

Rationale: This assay provides definitive proof that the compound can penetrate the cell

membrane and bind to its intended target in a physiological context. This is a critical step to

eliminate artifacts from biochemical assays and confirm that the compound has the potential

to be effective in a living system.

Safety and Handling
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As with any laboratory chemical, proper safety precautions are essential. Based on data for

related aminopyridine compounds, the following guidelines should be observed:

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab

coat, and chemical-resistant gloves.[11]

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

Toxicity: Aminopyridine derivatives can be toxic if swallowed, inhaled, or absorbed through

the skin. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for

detailed hazard information.

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, away

from incompatible materials.[3]

Conclusion
5-Amino-2-pyridinol hydrochloride (CAS 117865-72-2) is more than just a catalog chemical.

It is a strategically designed building block that embodies the desirable features of the

aminopyridinone scaffold: a privileged core for biological interactions, tautomeric versatility, and

multiple vectors for chemical elaboration. While direct biological data is sparse, its potential,

inferred from the success of related compounds in diverse therapeutic areas like oncology,

CNS disorders, and cardiovascular disease, is significant.[1][8][9] For researchers and drug

development professionals, this compound represents a valuable starting point for fragment-

based screening and lead optimization campaigns, particularly in the competitive field of kinase

inhibitor discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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